4-bromo-1H-indazol-5-ol

Catalog No.
S3468510
CAS No.
478838-52-7
M.F
C7H5BrN2O
M. Wt
213.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-1H-indazol-5-ol

CAS Number

478838-52-7

Product Name

4-bromo-1H-indazol-5-ol

IUPAC Name

4-bromo-1H-indazol-5-ol

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C7H5BrN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10)

InChI Key

NKQAGTMAIUMWOY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NN=C2)Br)O

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Br)O
  • Availability: Chemical suppliers like SpiroChem offer 4-bromo-1H-indazol-5-ol, but descriptions primarily focus on product specifications and not research applications [].

  • Similarity to related molecules: In the absence of specific research on 4-bromo-1H-indazol-5-ol, scientists might look at research involving related molecules. For example, 5-bromo-1H-indazol-3-ol, a structural isomer, has been studied for its potential use in material science [].

4-Bromo-1H-indazol-5-ol is a chemical compound with the molecular formula C₇H₅BrN₂O and a molecular weight of 213.03 g/mol. It is characterized by a bromine atom at the fourth position of the indazole ring and a hydroxyl group at the fifth position. This compound belongs to the indazole class, which is known for its diverse biological activities and applications in medicinal chemistry.

Typical of indazole derivatives. These include:

  • Transition Metal-Catalyzed Reactions: Indazole derivatives can undergo cross-coupling reactions, such as Suzuki or Heck reactions, facilitated by transition metals.
  • Reductive Reactions: The compound can also be subjected to reduction reactions, yielding various derivatives depending on the reaction conditions.
  • Nucleophilic Substitution: The bromine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the indazole ring.

Research indicates that 4-bromo-1H-indazol-5-ol exhibits notable biological activities. It has been investigated for its potential therapeutic effects, particularly in:

  • Anticancer Activity: Some studies suggest that indazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Anti-inflammatory Properties: The compound may also demonstrate anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
  • Hormonal Modulation: Indazoles have been studied for their interactions with estrogen receptors, indicating potential use in hormone-related disorders .

The synthesis of 4-bromo-1H-indazol-5-ol typically involves multi-step processes starting from simpler heterocyclic precursors. Common methods include:

  • Bromination: Starting from 1H-indazole, bromination at the fourth position can be achieved using brominating agents.
  • Hydroxylation: The introduction of the hydroxyl group at the fifth position may involve hydroxylation reactions under acidic or basic conditions .
  • Coupling Reactions: Alternative synthetic routes may use coupling reactions to introduce both bromine and hydroxyl groups simultaneously from suitable precursors.

4-Bromo-1H-indazol-5-ol has several applications, particularly in:

  • Pharmaceutical Research: Its derivatives are explored for potential drugs targeting various diseases, including cancer and inflammatory disorders.
  • Chemical Biology: The compound serves as a tool for studying biological pathways due to its ability to modulate receptor activity.
  • Material Science: Indazole derivatives are also investigated for their properties in organic electronics and photonic applications.

Studies on 4-bromo-1H-indazol-5-ol have focused on its interactions with biological targets, particularly:

  • Estrogen Receptor Binding: Investigations reveal that this compound may bind to estrogen receptors, influencing hormonal pathways and offering therapeutic potential in hormone-related diseases .
  • Protein Interactions: Research indicates that it may interact with specific proteins involved in cancer progression, suggesting its utility in targeted therapies.

Several compounds share structural similarities with 4-bromo-1H-indazol-5-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Bromo-1H-indazol-5-olBromine at third positionPotentially different biological activity profile
6-Bromo-1H-indazol-5-olBromine at sixth positionMay exhibit distinct reactivity patterns
4-Chloro-1H-indazol-5-olChlorine instead of bromineDifferent pharmacological properties

Uniqueness of 4-Bromo-1H-indazol-5-ol

The presence of bromine at the fourth position combined with a hydroxyl group at the fifth position distinguishes 4-bromo-1H-indazol-5-ol from other indazole derivatives. This unique substitution pattern contributes to its specific biological activities and chemical reactivity.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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